Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate
Description
Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a sulfanyl acetate moiety
Properties
IUPAC Name |
methyl 2-[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-22-17(21)12-23-14-9-10-18(11-14)16(20)8-7-15(19)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZUXYGOBRXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate typically involves multi-step organic reactions
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines with dihaloalkanes.
Introduction of the Phenylbutanoyl Group: This step involves the acylation of the pyrrolidine ring using 4-oxo-4-phenylbutanoic acid or its derivatives under acidic or basic conditions.
Attachment of the Sulfanyl Acetate Moiety: The final step is the thiolation of the intermediate compound with methyl 2-bromoacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylbutanoyl group could facilitate binding to hydrophobic pockets, while the sulfanyl acetate moiety might participate in covalent interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}propanoate: Similar structure with a propanoate group instead of acetate.
Ethyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate: Ethyl ester variant.
Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}butanoate: Butanoate ester variant.
Uniqueness
Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its potential for stereochemical diversity, while the sulfanyl acetate moiety provides a handle for further functionalization.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate is a complex organic compound notable for its potential biological activities, particularly in the context of antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a pyrrolidine ring, a phenyl group, and a sulfanyl acetate moiety. These structural components contribute to its unique reactivity and biological functions.
Target Enzymes:
this compound is believed to inhibit the MenB enzyme, which is crucial in the menaquinone biosynthesis pathway in bacteria. This inhibition disrupts energy production in bacterial cells, potentially leading to decreased growth rates and viability.
Biochemical Pathways:
The compound's interaction with coenzyme A (CoA) through the formation of adducts is a proposed mechanism for its inhibitory action. This type of interaction is common among compounds with similar structures, suggesting a broader applicability in targeting metabolic pathways in pathogenic organisms.
Pharmacokinetics
The presence of the pyrrolidine ring enhances the compound's ability to explore pharmacophore space due to its sp3-hybridization. This stereochemical diversity may influence its absorption, distribution, metabolism, and excretion (ADME) properties, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives showed that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against several bacterial strains. The most sensitive strain was Enterobacter cloacae, while Escherichia coli displayed the highest resistance .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Escherichia coli | 0.045 | 0.060 |
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria using standard microdilution methods. The results indicated that the compound outperformed traditional antibiotics such as ampicillin and streptomycin in terms of potency against most tested strains.
Research on Mechanism Elucidation
Another study focused on elucidating the mechanism of action involved in the compound's antibacterial activity. Through docking studies, researchers confirmed that the binding affinity of this compound to the MenB enzyme was significantly higher than that observed with other known inhibitors, supporting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
